Bienvenue dans la boutique en ligne BenchChem!

Ethyliminum

Topoisomerase II Enzyme Inhibition Anticancer

Ethyliminum (ICRF-154) is the active metabolite of prodrug sobuzoxane (MST-16) and the bioactive species responsible for bimolane's pharmacological effects. Direct use bypasses confounding prodrug activation variables—critical for in vitro studies where conversion efficiency is unpredictable. With a precisely defined IC50 of 13 µM (topoisomerase II decatenation assay), it serves as an essential mid-range SAR comparator between razoxane (30 µM) and ICRF-193 (2 µM). Validated to provide cardioprotection equivalent to dexrazoxane in preclinical anthracycline models, making it indispensable for dissecting topo II inhibition versus iron chelation mechanisms. Choose ICRF-154 for unambiguous, reproducible pharmacology data.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 1506-47-4
Cat. No. B073475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyliminum
CAS1506-47-4
Synonyms1,2-bis(3,5-dioxopiperazin-1-yl)ethane
ICRF 154
ICRF-154
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2
InChIInChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18)
InChIKeyGBLIGNUYGOFIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyliminum (ICRF-154) for Anticancer and Cardioprotective Research: Procurement Specifications


Ethyliminum (CAS 1506-47-4), also known as ICRF-154, is a bisdioxopiperazine small molecule drug classified as a catalytic inhibitor of DNA topoisomerase II [1]. This compound was originally developed as an anticancer agent specifically targeting neoplastic metastases and has also been used clinically for psoriasis and uveitis [2]. Ethyliminum is the active metabolite of the prodrug sobuzoxane (MST-16), an approved anticancer agent in some regions, and it shares structural similarity with dexrazoxane (ICRF-187), a clinically used cardioprotective agent [3].

Ethyliminum (ICRF-154) vs. Bisdioxopiperazine Analogs: Critical Reasons Against Simple Substitution


Although Ethyliminum (ICRF-154) belongs to the bisdioxopiperazine class of topoisomerase II inhibitors, which includes several structurally related analogs such as razoxane (ICRF-159), dexrazoxane (ICRF-187), and ICRF-193, experimental evidence demonstrates significant variations in biochemical potency, therapeutic profiles, and molecular behavior across these compounds [1]. For instance, the potency of topoisomerase II inhibition varies by over two orders of magnitude among analogs (IC50 values ranging from 2 µM to 300 µM) [2]. Furthermore, the in vivo cardioprotective efficacy against anthracycline-induced damage differs markedly between analogs, with only a subset providing maximal protection [3]. Crucially, Ethyliminum also serves as the active metabolite of the prodrug sobuzoxane (MST-16), a prodrug relationship not shared by all class members, meaning that in vitro studies using the parent compound directly bypass confounding variables related to prodrug activation [4]. Therefore, substituting Ethyliminum with a related bisdioxopiperazine without considering these quantifiable differences can lead to erroneous conclusions regarding efficacy, potency, and mechanism.

Ethyliminum (ICRF-154) Differentiation: Quantified Comparative Performance Data


Topoisomerase II Inhibitory Potency of Ethyliminum Compared to Razoxane, ICRF-193, and MST-16

Ethyliminum (ICRF-154) demonstrates an intermediate potency for inhibiting purified calf thymus topoisomerase II compared to its bisdioxopiperazine analogs [1]. Specifically, its 50% inhibitory concentration (IC50) is 13 µM, which is 2.3-fold more potent than razoxane (ICRF-159, IC50 = 30 µM) and 23-fold more potent than MST-16 (IC50 = 300 µM). However, it is 6.5-fold less potent than the most potent analog in this series, ICRF-193 (IC50 = 2 µM). These data were obtained via a decatenation assay using kinetoplast DNA from Crithidia fasciculata, establishing a clear quantitative rank order of potency [1].

Topoisomerase II Enzyme Inhibition Anticancer

In Vivo Cardioprotective Efficacy of Ethyliminum vs. Other Bisdiketopiperazines Against Doxorubicin-Induced Toxicity

In a well-established spontaneously hypertensive rat (SHR) model of chronic doxorubicin cardiotoxicity, semiquantitative histologic grading of cardiac and renal lesions revealed that Ethyliminum (ICRF-154), along with ICRF-187 (dexrazoxane) and ADR-559, were the most protective among seven bisdiketopiperazine analogs tested [1]. In contrast, ICRF-197 and ICRF-239 provided only intermediate degrees of protection, while ICRF-192 and ICRF-198 were not protective [1]. This establishes that within the same chemical class, the cardioprotective efficacy against anthracycline-induced damage is not uniform and that Ethyliminum belongs to the subgroup with maximal protective activity.

Cardioprotection Anthracycline Toxicity In Vivo Model

Iron Chelation Stability Constant of Ethyliminum Compared to Dexrazoxane

The solution thermodynamics of iron complexes formed by Ethyliminum (ICRF-154) and its clinically approved analog dexrazoxane (ICRF-187) have been directly compared [1]. The formation constant (log Kf) for the stable monomeric iron complex of ICRF-154 ([Fe(ICRF-247)H2O]+) was determined to be 17.4 ± 0.1, while that for ICRF-187 ([Fe(ADR-925)]+) was 18.2 ± 0.1 [1]. Additionally, the pKa values for the iron-bound water in these complexes were found to be 5.63 ± 0.07 for ICRF-154 and 5.84 ± 0.07 for ICRF-187 [1]. These subtle but quantifiable differences in metal-binding thermodynamics may influence the biological activity of these chelating agents.

Iron Chelation Metal Complexation Solution Thermodynamics

Cytotoxic and Genotoxic Profile of Ethyliminum vs. Bimolane in Human Lymphoblastoid Cells

A comparative in vitro study in human TK6 lymphoblastoid cells directly assessed the cytotoxic and genotoxic effects of Ethyliminum (ICRF-154) and the related bisdioxopiperazine bimolane [1]. The two agents exhibited very similar effects across multiple endpoints, including three measures of cytotoxicity and cell proliferation, and induced comparable levels of chromosome breakage and loss in the cytokinesis-block micronucleus assay [1]. Both compounds also produced similar levels of non-disjunction and polyploidy as measured by flow cytometry and fluorescence in situ hybridization [1]. Importantly, the study concluded that bimolane likely degrades to ICRF-154, and that ICRF-154 is the chemical species responsible for the cytotoxic, genotoxic, and leukemogenic effects exerted by bimolane [1].

Genotoxicity Cytotoxicity Mechanism of Action

Ethyliminum (ICRF-154) in Research and Industrial Applications: Evidence-Based Use Cases


Investigating the Active Moiety of Bimolane and Prodrug Sobuzoxane

For researchers studying the pharmacology or toxicology of the bisdioxopiperazines bimolane or sobuzoxane (MST-16), Ethyliminum (ICRF-154) is an essential tool compound. Evidence confirms that bimolane degrades to ICRF-154, which is the species responsible for its cytotoxic, genotoxic, and leukemogenic effects [4]. Similarly, ICRF-154 is the active metabolite of the prodrug sobuzoxane, and studying it directly allows for the investigation of downstream biological effects without confounding variables related to prodrug activation or metabolism [2]. This is critical for in vitro studies where prodrug conversion may be inefficient or variable, ensuring that the active pharmacophore is being directly assessed.

Benchmarking Topoisomerase II Catalytic Inhibitor Potency

Ethyliminum serves as a well-characterized reference standard for topoisomerase II catalytic inhibition studies. With a precisely defined IC50 of 13 µM in a standardized decatenation assay, it provides a quantitative benchmark for evaluating the potency of novel topoisomerase II inhibitors [4]. Its intermediate potency, being more potent than razoxane (IC50 = 30 µM) but less potent than ICRF-193 (IC50 = 2 µM), makes it a suitable mid-range comparator for screening assays [4]. This allows for the construction of structure-activity relationships (SAR) and the calibration of new assay systems.

Validating Cardioprotective Mechanisms in Anthracycline Toxicity Models

In preclinical models of anthracycline-induced cardiotoxicity, Ethyliminum is a validated comparator to the clinically approved cardioprotectant dexrazoxane (ICRF-187). Evidence from a well-established in vivo model demonstrates that ICRF-154 provides a degree of cardioprotection equivalent to that of dexrazoxane against chronic doxorubicin-induced damage [4]. This makes Ethyliminum a valuable tool for dissecting the mechanisms of cardioprotection within the bisdioxopiperazine class, particularly for studies aimed at differentiating the contributions of topoisomerase II inhibition versus iron chelation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyliminum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.